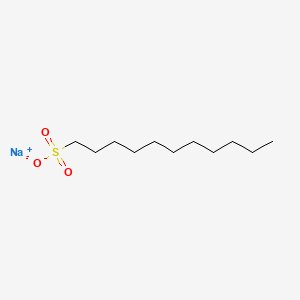

Sodium 1-undecanesulfonate

描述

Historical Development and Early Research Trajectories of Alkyl Sulfonates

The journey of synthetic surfactants began as a response to the limitations of traditional soaps, which are ineffective in hard or acidic water. sanhe-daily.com One of the first synthetic surfactants was a sulfated castor oil, developed in 1875. sanhe-daily.com A significant advancement occurred during World War I when Germany developed alkyl naphthalene (B1677914) sulfonate to conserve fats used for soap production. sanhe-daily.com While not a superior cleaner, its effectiveness as a wetting and permeating agent, unaffected by hard water, secured its place in various applications. sanhe-daily.com

The 1930s saw the introduction of branched alkylbenzene sulfonates (BAS), which gained widespread use after the late 1940s. wikipedia.org The post-war era, fueled by the growth of the petrochemical industry, led to the creation of synthetic detergents primarily composed of alkylbenzene sulfonate, which offered improved performance and cost-effectiveness over soap. sanhe-daily.com However, environmental concerns over the persistence and foaming of BAS in waterways prompted a shift in the 1960s. wikipedia.org This led to the development and adoption of linear alkylbenzene sulfonates (LAS), which are more readily biodegradable. wikipedia.orgtaylorandfrancis.com This focus on biodegradability has been a driving force in the synthesis and development of safer chemical compounds for environmental discharge. taylorandfrancis.com Alkyl sulfonates are also recognized as alkylating agents, with some, like Busulfan, being used in medical treatments. wikipedia.org

Significance of Sodium 1-Undecanesulfonate in Contemporary Chemical Sciences

This compound (C₁₁H₂₃NaO₃S) is an anionic surfactant that holds a specific place in modern chemical sciences. wikipedia.orgcymitquimica.com It is valued for its properties as a biodegradable surfactant, making it a suitable component in formulations where environmental impact is a consideration. chemimpex.com Its molecular structure, featuring a long hydrophobic alkyl chain and a hydrophilic sulfonate head-group, allows it to function effectively as an emulsifying and solubilizing agent. wikipedia.orgchemimpex.com This characteristic enables it to enhance the stability and efficacy of various products by improving the interaction between polar and non-polar substances. chemimpex.com In laboratory settings, it is noted for its ability to act as a stabilizing agent for proteins and enzymes, preserving their activity during experimental procedures. chemimpex.com

Overview of Research Domains Utilizing this compound

The specific properties of this compound lend it to application in several specialized research domains. It is frequently used as a catalyst in pharmaceutical research. chemicalbook.comottokemi.comottokemi.com

A primary application is in the field of analytical chemistry, specifically in High-Performance Liquid Chromatography (HPLC). ottokemi.comcymitquimica.com It serves as an ion-pairing reagent, a critical component in ion-pair chromatography, which is a technique used to separate charged analytes. ottokemi.comcymitquimica.comtcichemicals.com In biochemical research, its surfactant properties are utilized to stabilize proteins and enzymes, which is particularly beneficial in studies involving membrane proteins. chemimpex.com Furthermore, it is classified as a building block in chemical synthesis, specifically within the category of sulfur-containing compounds. cymitquimica.comtcichemicals.com

Chemical and Physical Properties of this compound

The following table summarizes key properties of this compound, compiled from various chemical data sources.

| Property | Value | Source(s) |

| CAS Number | 5838-34-6 | chemicalbook.comottokemi.comavantorsciences.com |

| Molecular Formula | C₁₁H₂₃NaO₃S or CH₃(CH₂)₁₀SO₃Na | cymitquimica.comchemimpex.comottokemi.com |

| Molecular Weight | 258.35 g/mol (or 258.36 g/mol ) | cymitquimica.comchemimpex.com |

| Appearance | White powder to crystal | cymitquimica.comchemimpex.com |

| Melting Point | >300 °C | chemimpex.comottokemi.com |

| Purity | >98.0% | cymitquimica.comchemimpex.comottokemi.com |

| Solubility | Soluble in water, resulting in an almost transparent solution. | chemicalbook.com |

| Stability | Stable. Incompatible with strong oxidizing agents. | chemicalbook.com |

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

sodium;undecane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-15(12,13)14;/h2-11H2,1H3,(H,12,13,14);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBMQUCVJHLWQHT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635654 | |

| Record name | Sodium undecane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5838-34-6 | |

| Record name | Sodium undecane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Undecanesulfonic acid sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivations of Sodium 1 Undecanesulfonate

Alkyl Bromination Routes to Undecanesulfonate Synthesis

A well-established method for preparing sodium 1-undecanesulfonate involves the use of an undecyl halide, typically 1-bromoundecane (B50512), as the starting material. This pathway relies on the classic Strecker sulfite (B76179) alkylation reaction, a nucleophilic substitution where a sulfite salt displaces a halide from an alkyl chain. drugfuture.comajrconline.org

The core of this synthesis is the reaction of 1-bromoundecane with an aqueous solution of an alkali metal sulfite, such as sodium sulfite. drugfuture.com The sulfite anion (SO₃²⁻) acts as the nucleophile, attacking the electrophilic carbon atom bonded to the bromine, resulting in the formation of the undecanesulfonate anion and a bromide salt. The reaction is typically performed in an aqueous or aqueous-ethanolic medium. To facilitate the reaction, especially with less reactive alkyl chlorides, catalysts may be employed. asianpubs.orgasianpubs.org For instance, studies on similar short-chain haloalkanes have shown that copper can effectively catalyze the reaction. asianpubs.orgasianpubs.org The presence of iodide ions can also promote the reaction. ajrconline.org The final product, this compound, is obtained after neutralization with a sodium base, if necessary, and purification.

Table 1: Representative Reaction Parameters for Strecker Sulfite Alkylation This table is based on general principles of the Strecker reaction, as specific kinetic data for 1-undecanesulfonate was not available in the reviewed literature.

| Parameter | Value / Condition | Rationale / Reference |

| Starting Material | 1-Bromoundecane | Common C11 alkyl halide precursor. |

| Reagent | Sodium Sulfite (Na₂SO₃) | Provides the sulfonate group via nucleophilic substitution. drugfuture.com |

| Solvent System | Aqueous or Water/Ethanol mixture | Dissolves the ionic sulfite reagent. drugfuture.comasianpubs.org |

| Catalyst (Optional) | Iodide salts (e.g., KI), Copper (for chlorides) | Enhances the rate of reaction for less reactive halides. ajrconline.orgasianpubs.org |

| Temperature | Reflux | Increases reaction rate. asianpubs.org |

| Post-Processing | Neutralization, Recrystallization | Purification of the final sulfonate salt. |

Sulfonation Reaction Pathways for this compound Production

Direct sulfonation methods offer an alternative to alkyl halide routes, starting from either saturated (alkane) or unsaturated (alkene) hydrocarbons. These pathways introduce the sulfonic acid group directly onto the C11 carbon backbone.

One industrial approach is the sulfoxidation of undecane (B72203) . wikipedia.org This free-radical process involves reacting the alkane with a mixture of sulfur dioxide (SO₂) and oxygen, typically under ultraviolet (UV) irradiation. wikipedia.org This generates the corresponding alkane sulfonic acid, which is subsequently neutralized with sodium hydroxide (B78521) to yield the sodium salt. A significant characteristic of this method is that it tends to produce a mixture of isomers, with a preference for sulfonation at secondary carbon positions. wikipedia.org Variants using semiconductor photocatalysts, such as titanium dioxide, have also been explored. fau.de

A more regioselective method involves the sulfonation of an alkene , specifically 1-undecene. tandfonline.cominformahealthcare.com In this process, sodium bisulfite (NaHSO₃) is added across the double bond of 1-undecene. The reaction is typically initiated by a free-radical initiator, such as azodiisobutyronitrile (AIBN). This approach avoids the use of harsh reagents like sulfur dioxide and chlorine. tandfonline.cominformahealthcare.comconsensus.app Research on the analogous reaction with 1-dodecene (B91753) has demonstrated high yields, making it an efficient and greener synthetic route. tandfonline.cominformahealthcare.com

Table 2: Reaction Data for the Synthesis of Secondary Alkyl Sulfonate via Alkene Sulfonation (Based on data for the synthesis of sodium dodecyl sulfonate from 1-dodecene)

| Parameter | Value / Condition | Reference |

| Starting Material | 1-Dodecene | informahealthcare.com |

| Reagent | Sodium Bisulfite (NaHSO₃) | informahealthcare.com |

| Initiator | Azodiisobutyronitrile (AIBN) | tandfonline.cominformahealthcare.com |

| Solvent | Isopropanol/Water | informahealthcare.com |

| Temperature | 83 °C | informahealthcare.com |

| Reaction Time | 2 hours | tandfonline.com |

| Reported Yield | >95% | tandfonline.com |

Another direct route is the reaction of undecane with sulfur trioxide (SO₃), which forms n-undecyl sulfonic acid, followed by neutralization with sodium hydroxide.

Novel Synthetic Approaches for Enhanced Purity and Yield

Improving the efficiency and purity of this compound synthesis is a key focus of process chemistry. Novel approaches often center on overcoming reaction barriers, such as the low mutual solubility of organic and aqueous reactants.

Phase-Transfer Catalysis (PTC) is a powerful technique for accelerating reactions between species in immiscible phases. ijirset.commdpi.com In the context of the Strecker sulfite alkylation, where the organic 1-bromoundecane has poor solubility in the aqueous sodium sulfite solution, a PTC can significantly enhance the reaction rate and yield. ijirset.com The catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt like cetyltrimethylammonium bromide, functions by "ferrying" the sulfite anions from the aqueous phase into the organic phase, where they can react with the alkyl bromide. ijirset.comgoogle.com This eliminates the need for harsh solvents or high temperatures, contributing to a greener and more efficient process.

The use of specific metal catalysts has also been shown to improve yields, particularly when starting with more stable but less expensive chloro-alkanes. For example, copper has been demonstrated as an effective catalyst for the synthesis of sodium 2-chloro-ethanesulfonate from dichloroethane, achieving a yield of 81%. asianpubs.orgasianpubs.org This principle can be applied to improve the synthesis from 1-chloroundecane.

Furthermore, process optimization during downstream processing can enhance product purity. For related surfactants like sodium alkyl benzene (B151609) sulfonate, techniques such as using high-concentration alkali during neutralization and adding flow modifiers like ultramicro silicon dioxide have been patented to overcome viscosity issues and increase the final active matter content to above 90%. google.com

Derivatization Strategies for Functionalized Undecanesulfonate Analogues

The chemical modification of this compound or the synthesis of its analogues with additional functional groups allows for the creation of novel surfactants with tailored properties.

One primary derivatization strategy involves the conversion of the sulfonate group itself. The sodium sulfonate can be transformed into a sulfonic ester (or sulfonate ester). An efficient method for this transformation uses polymer-bound reagents. For example, reacting sodium sulfonates with polymer-bound primary triazenes can yield the corresponding alkyl sulfonates in high purity without requiring extensive purification. researchgate.net This method is notable for its mild conditions, which can preserve chiral centers if present elsewhere in the molecule.

Another approach is to synthesize undecanesulfonate analogues that incorporate other functional groups, such as hydroxyl groups, along the alkyl chain. While direct hydroxylation of the pre-formed sulfonate is challenging, these functionalized analogues can be built using specifically designed starting materials. For instance, a general strategy for creating hydroxy sulfonate surfactants involves the reaction of a suitable alcohol with a cyclic sulfate (B86663), which serves as an electrophilic building block to introduce the sulfonate moiety. nih.gov By applying this logic, one could synthesize a hydroxy-undecanesulfonate by starting with a functionalized C11 precursor. These derivatization strategies open pathways to new molecules with potentially unique interfacial and aggregation properties.

Mechanistic Studies of Sodium 1 Undecanesulfonate Surfactant Behavior

Micellization Behavior of Sodium 1-Undecanesulfonate in Aqueous Systems

In an aqueous environment, individual surfactant molecules, or unimers, of this compound can exist up to a certain concentration. Above this threshold, known as the critical micelle concentration (CMC), the molecules spontaneously self-assemble into organized aggregates called micelles. In these structures, the hydrophobic alkyl tails form a core that is shielded from the water, while the hydrophilic sulfonate headgroups form an outer shell, or corona, that remains in contact with the surrounding aqueous medium. This process of micellization is a key characteristic of any surfactant.

The Critical Micelle Concentration (CMC) is a fundamental property of a surfactant, and for this compound, it is influenced by several physicochemical factors. Research indicates that the CMC for this compound is approximately 20 mM. researchgate.net The primary factors affecting this value include the structure of the surfactant molecule itself, the solution temperature, and the presence of electrolytes.

Alkyl Chain Length: For homologous series of sodium alkanesulfonates, there is a well-established linear relationship between the logarithm of the CMC and the number of carbon atoms in the alkyl chain. researchgate.net As the length of the hydrophobic tail increases, the surfactant becomes less soluble in water, which promotes micellization at a lower concentration. Consequently, the CMC decreases with each additional methylene (B1212753) group in the chain.

Addition of Electrolytes: The presence of electrolytes, such as inorganic salts (e.g., sodium chloride), significantly impacts the CMC of ionic surfactants like this compound. The added cations (counterions) reduce the electrostatic repulsion between the negatively charged sulfonate headgroups at the micelle surface. This shielding effect facilitates the aggregation of surfactant molecules, leading to a decrease in the CMC. bohrium.com

Temperature: Temperature has a more complex influence on the CMC. Initially, an increase in temperature may cause a slight decrease in the CMC as the dehydration of the hydrophilic headgroup can favor micellization. However, further increases in temperature can disrupt the structured water molecules surrounding the hydrophobic tails, which can hinder micellization and lead to an increase in the CMC. ajchem-a.com For many ionic surfactants, a minimum CMC value is observed at a specific temperature. The Krafft temperature, or micellization temperature, for the related Sodium 1-decanesulfonate has been determined to be 295.3 K (22.15 °C). acs.org Below this temperature, the surfactant's solubility is too low for micellization to occur.

Table 1: Critical Micelle Concentration (CMC) of Sodium Alkanesulfonates

| Compound Name | Alkyl Chain Length | CMC (mM) | Reference |

|---|---|---|---|

| Sodium 1-decanesulfonate | 10 | ~30-40* | acs.org |

| This compound | 11 | ~20 | researchgate.net |

| Sodium Dodecyl Sulfate (B86663)** | 12 | 8.2 | nih.gov |

*Value derived from studies at 308.2 K. acs.org CMC is temperature-dependent. **Note: Sodium Dodecyl Sulfate (a sulfate) is shown for comparison within the homologous trend.

The standard Gibbs free energy of micellization is invariably negative, indicating that micelle formation is a spontaneous process. researchgate.netajchem-a.com For a homologous series, ΔG°mic becomes more negative with increasing alkyl chain length, consistent with the decreasing CMC. nih.gov This relationship is described by the equation:

ΔG°mic ≈ RT ln(CMC)

The enthalpy of micellization (ΔH°mic) can be either positive (endothermic) or negative (exothermic) and is highly dependent on temperature. researchgate.net For many anionic surfactants, the process is endothermic at lower temperatures and becomes exothermic as the temperature rises. researchgate.net This temperature dependence means that ΔH°mic can be determined from the variation of CMC with temperature, according to the van't Hoff equation.

Table 2: Thermodynamic Parameters of Micellization for Sodium Alkyl Surfactants at 298.15 K

| Compound Name (Chain Length) | ΔG°mic (kJ/mol) | ΔH°mic (kJ/mol) | TΔS°mic (kJ/mol) | Reference |

|---|---|---|---|---|

| Sodium Decyl Sulfate (C10) | -28.1 | -4.0 | 24.1 | nih.gov |

| Sodium Dodecyl Sulfate (C12) | -34.3 | -7.2 | 27.1 | nih.gov |

Note: Data for sodium alkyl sulfates are presented to illustrate the homologous trend. Values for this compound are expected to be intermediate.

The structure of micelles, including their size, shape, and aggregation number (the average number of surfactant molecules per micelle), is critical to their function. These properties are influenced by factors similar to those affecting the CMC, such as surfactant concentration, temperature, and ionic strength.

While specific structural data for this compound micelles are sparse, studies on its close homolog, Sodium 1-decanesulfonate, provide valuable insight. At 308.2 K, Sodium 1-decanesulfonate was found to form micelles with an aggregation number (n) of 26. acs.orgresearchgate.net Generally, for a homologous series of surfactants, the aggregation number increases with the length of the alkyl chain. cdnsciencepub.com This is because a larger hydrophobic core is required to shield the longer tails from water effectively. Therefore, the aggregation number for this compound is expected to be slightly higher than 26 under similar conditions.

Molecular dynamics simulations on long-chain alkyl sulfonates suggest that the micelles formed are often not perfectly spherical but have a pronounced prolate spheroid (ellipsoidal) shape. researchgate.net The conformation of the undecanesulfonate molecule itself has been studied at interfaces, revealing that the hydrocarbon chains can adopt varying degrees of conformational order (gauche vs. trans conformers) depending on the surface concentration. youtube.com

Adsorption Phenomena of this compound at Interfaces

Beyond self-assembly in the bulk solution, this compound molecules actively adsorb at interfaces, such as the air-water or oil-water interface. This interfacial activity is responsible for the reduction of surface or interfacial tension, a primary function of surfactants.

The mechanism of interfacial tension reduction involves the orientation of this compound molecules at the interface. The hydrophobic undecyl tails penetrate the non-aqueous phase (e.g., air or oil), while the hydrophilic sulfonate headgroups remain in the aqueous phase. This arrangement disrupts the cohesive energy at the interface, thereby lowering the interfacial tension.

The effectiveness of a surfactant at reducing surface tension can be quantified by its surface pressure (Π), which is the difference between the surface tension of the pure solvent (σ₀) and the surface tension of the solution (σ). A study examining the adsorption of sodium undecanesulfonate at a D₂O/CCl₄ interface provided quantitative data on its interfacial activity. The key findings include:

Surface Pressure: Sodium undecanesulfonate was shown to achieve a maximum surface pressure of approximately 23 mN/m. youtube.com

Area per Molecule: At saturation of the interface, the minimum area occupied by each surfactant molecule (Amin) was found to be 98 Ų. youtube.com This value provides insight into the packing density of the molecules at the interface.

The greater surface activity of surfactants with longer alkyl chains, like undecanesulfonate compared to shorter-chain homologs, is a result of the increased hydrophobicity driving them more strongly to the interface. youtube.com

Table 3: Interfacial Properties of Sodium Alkanesulfonates at the D₂O/CCl₄ Interface

| Compound Name | Maximum Surface Pressure (Πmax, mN/m) | Minimum Area per Molecule (Amin, Ų) | Reference |

|---|---|---|---|

| Sodium Hexanesulfonate (C6) | ~8 | 200 | youtube.com |

| Sodium Undecanesulfonate (C11) | ~23 | 98 | youtube.com |

| Sodium Dodecanesulfonate (C12) | ~30 | 61 | youtube.com |

The process of surfactant adsorption is not instantaneous; its rate is described by adsorption kinetics. Once equilibrium is reached, the relationship between the concentration of the surfactant in the bulk solution and the amount adsorbed at the interface is described by an adsorption isotherm.

Adsorption Kinetics: The adsorption process is often controlled by the diffusion of surfactant monomers from the bulk to the subsurface layer, followed by their transfer to the interface itself. For ionic surfactants, an electrostatic barrier can develop as the interface becomes populated with charged headgroups, which can slow down the adsorption of subsequent molecules. Kinetic models used to describe this process include the pseudo-first-order and pseudo-second-order models. acs.org The short-time adsorption kinetics can often be analyzed using the Ward-Tordai equation, which relates the surface concentration to the bulk concentration and the diffusion coefficient of the surfactant. ntnu.no

Adsorption Isotherms: Several models are used to describe the equilibrium state of adsorption.

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites and no interaction between adsorbed molecules. nih.govyoutube.com

Freundlich Isotherm: This empirical model is suited for multilayer adsorption on heterogeneous surfaces. nih.govyoutube.com

Frumkin Isotherm: This model modifies the Langmuir isotherm to account for interactions between the adsorbed molecules. bohrium.com

While these models provide a theoretical framework, specific experimental studies applying them to determine the kinetic and isotherm parameters for this compound at an air-water or oil-water interface are not prevalent in the surveyed literature. However, studies on similar sulfonated surfactants have successfully used the Frumkin model to predict both equilibrium adsorption and the viscoelastic properties of the interfacial layer. bohrium.com

Influence of Environmental Parameters on this compound Adsorption

The adsorption of surfactants at interfaces is a critical aspect of their functionality, and this process is highly sensitive to the surrounding environmental conditions. For an anionic surfactant like this compound, parameters such as pH, temperature, and the presence of electrolytes can significantly alter its adsorption characteristics by influencing both the surfactant molecules and the substrate surface.

Influence of pH: The pH of the aqueous solution can affect the surface charge of the substrate and, in some cases, the stability of the surfactant itself. For this compound, the sulfonate headgroup is a salt of a strong acid, meaning it remains ionized (negatively charged) over a very broad pH range. mdpi.com Therefore, the primary influence of pH on its adsorption is through its effect on the substrate. On surfaces with pH-dependent charge (like metal oxides or proteins), a lower pH can lead to a more positively charged surface, enhancing the electrostatic attraction for the anionic sulfonate headgroup and thereby increasing adsorption. Conversely, at a higher pH, the surface may become more negatively charged, leading to electrostatic repulsion and reduced adsorption. researchgate.netnih.gov Studies on sensors designed for anionic surfactants, including undecanesulfonate, have shown stable performance across a wide pH range from 2 to 12, indicating the robust nature of the surfactant's charge. mdpi.com

Influence of Temperature: Temperature affects several factors that govern adsorption, including surfactant solubility, the energetics of micellization, and the kinetics of the adsorption process. Generally, for the adsorption of anionic surfactants like sodium dodecyl sulfate (SDS), an analog of this compound, an increase in temperature can have opposing effects. At low surfactant concentrations, rising temperatures tend to decrease the amount of surfactant adsorbed on a surface. nih.gov This is often attributed to the increased kinetic energy of the surfactant molecules, which favors their presence in the bulk solution over the adsorbed state, and the fact that adsorption is often an exothermic process. However, at higher concentrations, particularly above the critical micelle concentration (CMC), the effect can be more complex, with temperature influencing the equilibrium between monomers, micelles, and the adsorbed layer. nih.gov

Influence of Electrolytes: The addition of inorganic salts (electrolytes) to a solution of this compound can profoundly increase its adsorption at interfaces. The added cations (e.g., Na⁺ from NaCl) can effectively screen the electrostatic repulsion between the negatively charged sulfonate headgroups of the adsorbed surfactant molecules. researchgate.net This "shielding" allows for a more compact packing of the surfactant molecules on the surface, leading to a higher adsorption density. This effect has been well-documented for similar anionic surfactants, where the presence of salt enhances surface coverage on substrates like single-walled carbon nanotubes. researchgate.net

| Parameter | General Effect on Adsorption | Underlying Mechanism | Reference |

|---|---|---|---|

| pH | Adsorption is highly dependent on substrate's pKa. Increased adsorption on surfaces that become more positively charged at lower pH. | The sulfonate headgroup remains anionic across a wide pH range. The primary effect is the change in the substrate's surface charge, altering electrostatic attraction/repulsion. | mdpi.comresearchgate.net |

| Temperature | Effect is concentration-dependent. Typically decreases adsorption at low concentrations. | Adsorption is generally an exothermic process. Increased temperature enhances surfactant solubility and kinetic energy, favoring the bulk phase over the adsorbed state. | nih.gov |

| Electrolyte Concentration | Significantly increases adsorption density. | Added cations screen the electrostatic repulsion between anionic sulfonate headgroups, allowing for tighter packing of surfactant molecules on the surface. | researchgate.net |

Interactions of this compound with Macro- and Supramolecular Assemblies

The interaction between this compound and polymers is fundamental to its application in advanced materials science, particularly in systems requiring controlled dispersion and separation. A notable example is its use in the aqueous two-polymer phase extraction (ATPE) of single-walled carbon nanotubes (SWCNTs). nih.gov In this technique, polymers such as polyethylene (B3416737) glycol (PEG) are used to create distinct aqueous phases. This compound, along with other surfactants, modulates the partitioning of SWCNTs between these phases. nih.gov

Research has shown that this compound adsorbs onto the surface of SWCNTs, but its behavior differs from structurally similar surfactants like sodium dodecyl sulfate (SDS). Molecular dynamics simulations revealed that this compound tends to form a sparse, single layer on the SWCNT surface. researchgate.net This contrasts with other surfactants that might form denser, more complex aggregates. This specific interaction is crucial for manipulating the surface properties of the nanotubes and enabling their selective separation based on chirality. researchgate.net Further studies have utilized polymer brushes, such as polysulfopropyl methacrylate (B99206) (PSPMA), which feature sulfonate groups similar to this compound, to create surfaces that can be loaded with active compounds through electrostatic interactions. nih.gov

| Polymer/System | Application | Nature of Interaction | Observed Outcome | Reference |

|---|---|---|---|---|

| Polyethylene Glycol (PEG) | Aqueous Two-Polymer Phase Extraction (ATPE) | Used as a phase-forming polymer. The surfactant mediates the affinity of SWCNTs for the PEG-rich phase. | Enables the selective separation of single-walled carbon nanotubes (SWCNTs) by chirality. | nih.gov |

| Single-Walled Carbon Nanotubes (SWCNTs) | Dispersion and Separation | Adsorption onto the nanotube surface. | Forms a sparse, single-layer coating on the SWCNT, which suppresses certain redox reactions and facilitates separation. | researchgate.net |

| Polysulfopropyl Methacrylate (PSPMA) | Surface Functionalization (by analogy) | Electrostatic interaction between the polymer's sulfonate groups and cationic species. | Demonstrates the principle of using sulfonate moieties on polymers to create reloadable functional surfaces. | nih.gov |

This compound, particularly in the form of its thiol derivative (11-mercapto-1-undecanesulfonate, MUS), has been extensively used to functionalize surfaces for studying interactions with biomolecules. The negatively charged sulfonate headgroup provides a powerful anchor for electrostatic interactions with specific sites on proteins.

Gold nanoparticles (AuNPs) coated with a self-assembled monolayer of MUS are a prominent platform for this research. These functionalized nanoparticles have been shown to interact with and bind to various proteins, including amyloidogenic proteins like alpha-synuclein, which is associated with neurodegenerative diseases. mdpi.com The MUS-coated AuNPs can target and label amyloid fibrils, serving as a tool for their morphological assessment using cryogenic electron microscopy. mdpi.com

The interaction is largely driven by the electrostatic attraction between the negatively charged sulfonate groups on the nanoparticle surface and positively charged amino acid residues (like lysine (B10760008) and arginine) on the protein surface. nih.govscience.gov Studies with proteins such as bovine serum albumin (BSA) and hemoglobin on MUS-coated AuNPs show that the proteins adsorb onto the surface, forming a "protein corona". nih.govresearchgate.net This binding is a multi-step process that can involve initial long-range electrostatic attraction, followed by hydrophobic interactions and structural rearrangements of the protein to maximize contact with the surface. researchgate.net The specific orientation and conformational state of the adsorbed protein are dictated by the interplay of these forces. researchgate.net

| Biomolecule | System | Primary Interaction Force | Observed Result | Reference |

|---|---|---|---|---|

| Alpha-Synuclein | MUS-coated Gold Nanoparticles (AuNPs) | Electrostatic and Hydrophobic | Targeting and labeling of amyloid fibrils for imaging; formation of a protein corona. | mdpi.com |

| Bovine Serum Albumin (BSA) | MUS-coated Gold Nanoparticles (AuNPs) | Electrostatic | Adsorption onto the nanoparticle surface, mediated by positively charged sites on the protein. | nih.gov |

| Hemoglobin, α1-Antiproteinase, Complement C3 | MUS-coated Gold Nanoparticles (AuNPs) | Hydrophobic and Electrostatic | Spontaneous adsorption to form a protein corona; proteins adapt to maximize surface contact without major changes to secondary structure. | researchgate.net |

| β-Lactoglobulin | Gold Electrode (by analogy) | Electrostatic and Hydration Repulsion | Demonstrates that surface potential can modulate the adsorption and desorption of negatively charged proteins. | nih.gov |

The performance of surfactants can often be enhanced or tailored for specific applications by mixing them with other surfactants. These mixtures can exhibit synergistic or antagonistic interactions that alter properties like surface tension reduction, micelle formation, and interfacial behavior.

This compound has been studied in mixed systems, particularly in comparison to other anionic surfactants for the dispersion of single-walled carbon nanotubes (SWCNTs). nih.govresearchgate.net In these systems, it is often used alongside or compared with surfactants like sodium dodecyl sulfate (SDS), sodium dodecylbenzenesulfonate (SDBS), and bile salts such as sodium deoxycholate (DOC). nih.gov

Research comparing these surfactants shows that the choice of headgroup and tail structure significantly impacts their effectiveness. For instance, while both this compound and SDS are effective, their assembly on the SWCNT surface differs. Molecular dynamics simulations indicate that this compound forms a less dense layer compared to the tightly packed layer formed by SDBS. researchgate.net This difference in packing affects the electronic properties of the SWCNTs and their subsequent separation. The ability to function as a "competing surfactant" in these mixtures allows for fine-tuning the separation process, highlighting its utility in complex formulations where multiple surface-active agents are present. nih.gov

| Mixed Surfactant(s) | Application | Comparative Behavior of this compound | Reference |

|---|---|---|---|

| Sodium Dodecyl Sulfate (SDS), Sodium Deoxycholate (DOC) | Dispersion and separation of SWCNTs | Used as a competing surfactant to modulate the phase partitioning of SWCNTs in ATPE systems. | nih.gov |

| Sodium Dodecyl Sulfate (SDS), Sodium Dodecylbenzenesulfonate (SDBS) | Dispersion and stabilization of SWCNTs | Forms a sparse, single layer on the SWCNT surface, in contrast to the dense coating formed by SDBS. This difference influences the redox chemistry at the nanotube surface. | researchgate.net |

Applications of Sodium 1 Undecanesulfonate in Analytical Chemistry Research

Role of Sodium 1-Undecanesulfonate in Ion Exchange Chromatography

In the realm of ion exchange chromatography, particularly in its reversed-phase partition chromatography variant, this compound functions as an ion-pair reagent. researchgate.net This technique is employed for the analysis of ionic samples. The underlying principle involves the formation of an electrically neutral ion-pair between the ionic samples and the ion-pair reagent within the mobile phase. This neutralization enhances the hydrophobicity of the ion-pair, leading to a greater affinity for the reverse stationary phase and consequently, enabling the separation and resolution of the sample components. researchgate.net

Concentration of the Ion-Pairing Reagent: The concentration of this compound in the mobile phase directly impacts the retention of analytes. An increase in the concentration of the ion-pairing reagent generally leads to an increase in the retention time of the compounds being separated. chula.ac.th The length of the alkyl chain of the sodium alkanesulfonate also plays a role, with a greater number of carbons in the alkyl group resulting in a larger partition ratio. researchgate.net

pH of the Mobile Phase: The pH of the mobile phase is a critical factor, especially for the separation of acidic and basic compounds. For instance, in the separation of endogenous amines and their metabolites, the pH of the mobile phase significantly affects the capacity factor (k') for acidic metabolites but has a lesser effect on the endogenous amines. chula.ac.th

Organic Solvent Content: The percentage of organic solvent, such as acetonitrile (B52724) or methanol, in the mobile phase is another crucial parameter. chula.ac.thchromatographyonline.com Generally, increasing the organic solvent content leads to a decrease in the retention time of all compounds. chula.ac.th

Temperature: Temperature can also influence the separation efficiency. For certain analyses, adjusting the temperature can improve resolution and peak shapes. chromatographyonline.com

A study on the optimization of ion-pair HPLC for the separation of endogenous amines and their metabolites in rat brain tissue demonstrated that by systematically varying the pH, the percentage of acetonitrile, and the concentration of the ion-pairing agent (in this case, sodium octanesulfonate, a homologue of this compound), optimal conditions for separation could be achieved. chula.ac.th The study found that the capacity factor for all compounds decreased as the percentage of acetonitrile increased and the concentration of the ion-pairing agent decreased. chula.ac.th

The following table illustrates the effect of varying mobile phase composition on the capacity factor (k') of different analytes.

| Analyte | Mobile Phase Composition | Capacity Factor (k') |

| Norepinephrine | 100 vols. 0.1 M NaH2PO4 with 1 mM EDTA and 0.75 mM Sodium Octanesulfonate + 6 vols. Acetonitrile (pH 4.1) | ~2.5 |

| Dopamine | 100 vols. 0.1 M NaH2PO4 with 1 mM EDTA and 0.75 mM Sodium Octanesulfonate + 6 vols. Acetonitrile (pH 4.1) | ~4.0 |

| Serotonin | 100 vols. 0.1 M NaH2PO4 with 1 mM EDTA and 0.75 mM Sodium Octanesulfonate + 6 vols. Acetonitrile (pH 4.1) | ~10.0 |

| 3,4-dihydroxyphenylacetic acid | 100 vols. 0.1 M NaH2PO4 with 1 mM EDTA and 0.75 mM Sodium Octanesulfonate + 6 vols. Acetonitrile (pH 4.1) | ~1.5 |

| Homovanillic acid | 100 vols. 0.1 M NaH2PO4 with 1 mM EDTA and 0.75 mM Sodium Octanesulfonate + 6 vols. Acetonitrile (pH 4.1) | ~3.0 |

| 5-hydroxyindole acetic acid | 100 vols. 0.1 M NaH2PO4 with 1 mM EDTA and 0.75 mM Sodium Octanesulfonate + 6 vols. Acetonitrile (pH 4.1) | ~5.5 |

This table is based on data for sodium octanesulfonate, a related compound, to illustrate the principles of optimization. chula.ac.th

This compound is utilized as an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC) for the separation of various ionic compounds. ottokemi.com It is particularly effective for the analysis of basic samples, where it forms a neutral ion-pair with the analyte, allowing for retention and separation on a reverse-phase column. researchgate.nettcichemicals.com The technique is widely applicable in pharmaceutical research and quality control. ottokemi.comnih.gov

One of the key advantages of using ion-pair reagents like this compound is the ability to manipulate the retention of analytes without needing to change the pH, column type, or organic modifier. researchgate.net However, it's important to note that the solubility of sodium alkanesulfonates can decrease depending on the mobile phase composition, which may lead to turbidity and crystal formation, potentially interfering with the analysis. researchgate.nettcichemicals.com

The development of analytical methods using this compound in ion-pair chromatography involves a systematic approach to optimize the separation of a diverse range of analytes. This process often starts with screening different mobile phase conditions, including the concentration of the ion-pairing agent, the type and concentration of the organic modifier, and the pH. chula.ac.thchromatographyonline.com

For instance, in the development of a method for analyzing tolmetin (B1215870) sodium in dosage forms, a statistical optimization procedure was employed. nih.gov This involved a two-level factorial design to study the interactions between variables such as pH, methanol-water ratio, and the concentrations of buffer and ion-pair reagent. nih.gov A sequential simplex procedure was then used to find the optimal separation conditions. nih.gov

The development process also considers the detection method. While UV and fluorescence detectors are common, for analytes lacking sufficient UV absorption or fluorescence, specialized ion-pair reagents can be used for high-sensitivity detection. tcichemicals.com

This compound in Potentiometric Sensor Design

This compound and its homologues have found application in the design of potentiometric sensors, particularly those sensitive to anionic surfactants. electrochemsci.orgresearchgate.net These sensors are valuable tools for the quantification of anionic surfactants in various products, such as detergents and household care items. researchgate.netmdpi.com

Research has focused on the development of potentiometric sensors that can accurately and selectively measure the concentration of anionic surfactants. One approach involves using a liquid membrane containing a highly lipophilic electroactive material. electrochemsci.org For example, a sensor based on a hexadecyltrioctadecylammonium-tetraphenylborate (HTA-TPB) ion pair incorporated into a plasticized PVC membrane has been developed. electrochemsci.orgresearchgate.net This sensor was successfully used for the potentiometric titration of a homologous series of C7 – C12 alkane sulfonates, which includes this compound. electrochemsci.orgresearchgate.net

Another study describes a sensor based on a 1,3-dihexadecyl-1H-benzo[d]imidazol-3-ium-tetraphenylborate (DHBI-TPB) ion-pair. researchgate.netmdpi.com This sensor was effectively used for the quantification of anionic surfactants in detergents and household care products and was successfully employed to perform titrations of highly soluble alkane sulfonate homologues, including sodium undecanesulfonate. researchgate.netmdpi.com

The performance of these potentiometric sensors is characterized by their response characteristics and selectivity. Key parameters include the sensor's slope, limit of detection (LOD), linear range, and resistance to interference from other ions.

A sensor based on a DHBI-TPB ion-pair demonstrated excellent analytical properties, with a Nernstian slope for sodium dodecyl sulfate (B86663) (SDS) of 60.1 mV/decade and a limit of detection of 3.2 × 10⁻⁷ M. mdpi.com For dodecylbenzenesulfonate (DBS), the slope was 58.4 mV/decade with a LOD of 6.1 × 10⁻⁷ M. mdpi.com This sensor also showed exceptional resistance to various organic and inorganic interferences over a broad pH range of 2–10. mdpi.com

Similarly, a sensor utilizing an HTA-TPB ion pair exhibited a Nernstian response of 58.1 mV/decade of activity for dodecyl sulfate over a concentration range of 3 x 10⁻⁷ to 3 x 10⁻³ M. electrochemsci.orgresearchgate.net

The following table summarizes the response characteristics of a DHBI-TPB based surfactant sensor.

| Anionic Surfactant | Slope (mV/decade) | Limit of Detection (M) | Linear Range (M) |

| Sodium Dodecyl Sulfate (SDS) | 60.1 | 3.2 x 10⁻⁷ | Not specified |

| Dodecylbenzenesulfonate (DBS) | 58.4 | 6.1 x 10⁻⁷ | Not specified |

This data is for a sensor tested with SDS and DBS, which are structurally similar to this compound and demonstrate the sensor's capabilities for anionic surfactants. mdpi.com

Selectivity studies are crucial to determine the sensor's ability to measure the target analyte in the presence of other potentially interfering ions. The selectivity is often expressed as the logarithm of the selectivity coefficient. mdpi.com

Spectroscopic Investigations Involving this compound

This compound plays a significant role in various spectroscopic investigations, not typically as the primary analyte, but as a crucial component that facilitates the analysis of other substances. Its properties as a surfactant are leveraged in spectroscopic studies to create stable dispersions of otherwise insoluble materials, enabling their characterization.

Due to the absence of significant chromophores in its molecular structure, which consists of a saturated alkyl chain and a sulfonate group, this compound itself does not exhibit strong absorption in the UV-Visible and Near-Infrared regions. However, it is instrumental as an anionic surfactant in UV-Vis-NIR spectroscopic studies of other materials, most notably single-walled carbon nanotubes (SWCNTs). researchgate.netd-nb.info

Research has employed this compound (SUS) to disperse SWCNTs in aqueous solutions, which allows for the study of their electronic and optical properties. researchgate.net The redox chemistry of SWCNTs, in particular, has been examined using optical absorption spectroscopy in the presence of SUS. researchgate.netd-nb.info In these studies, the intensity of the characteristic absorption bands of semiconducting SWCNTs, which appear in the near-infrared (NIR) region (typically between 940–1350 nm), is monitored upon the addition of oxidizing or reducing agents. researchgate.netd-nb.info

For instance, when an oxidizing agent like potassium hexachloroiridate(IV) (K₂IrCl₆) is introduced to a SWCNT dispersion stabilized by SUS, a decrease in the SWCNT absorbance is observed, indicating the oxidation of the nanotubes. researchgate.net Conversely, the addition of a reducing agent can reverse this effect. researchgate.net These spectral changes provide insights into the surfactant's ability to mediate or allow charge-transfer reactions at the nanotube surface. researchgate.net Studies have shown that the redox reactions of SWCNTs are observable in SUS solutions, suggesting that the surfactant forms a layer that does not completely prevent these reactions. researchgate.net

The following table summarizes representative findings from a study investigating the effect of an oxidant on SWCNT absorbance in a SUS solution.

Table 1: Effect of Oxidant on SWCNT Absorbance in a 1 wt% this compound (SUS) Solution

| Oxidant Concentration (K₂IrCl₆) | Change in SWCNT Absorbance at 1250 nm | Observation |

|---|---|---|

| Low Concentration | Decrease | Oxidation of SWCNTs occurs. researchgate.net |

| Increasing Concentration | Further Decrease | The extent of oxidation increases with oxidant concentration. researchgate.net |

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation and characterization of this compound and its functionalized derivatives, such as sodium 11-mercaptoundecanesulfonate (MUS) and its precursors. rsc.orgcore.ac.ukutwente.nl While detailed spectra for this compound itself are not prominently published, extensive NMR data exists for these closely related compounds, which share the same undecanesulfonate backbone.

¹H NMR spectroscopy is routinely used to confirm the identity and purity of these compounds at various stages of synthesis. rsc.orgcore.ac.uk For example, in the synthesis of MUS from sodium undec-10-enesulfonate, the disappearance of signals corresponding to the terminal alkene protons and the appearance of new signals corresponding to the thiol or protected thiol group confirm the success of the reaction steps. rsc.orgcore.ac.uk The chemical shifts of the protons on the alkyl chain, particularly those close to the sulfonate group, provide a characteristic fingerprint of the undecanesulfonate moiety.

Research on gold nanoparticles functionalized with MUS and other ligands also relies on ¹H NMR to determine the composition of the ligand shell after the nanoparticle core is chemically etched away. rsc.orgcore.ac.ukjove.com This quantitative application of NMR is crucial for understanding the surface chemistry of these nanomaterials and correlating it with their functional properties. rsc.orgcore.ac.uk

The table below presents typical ¹H NMR chemical shift assignments for key precursors and the related compound, sodium 11-mercaptoundecanesulfonate, in D₂O. The data illustrates how NMR is used to track chemical transformations on the undecane (B72203) backbone.

Table 2: ¹H NMR Chemical Shift Data for Sodium Undecanesulfonate Derivatives in D₂O

| Compound | Proton Assignment | Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|---|

| Sodium undec-10-enesulfonate rsc.orgcore.ac.uk | CH₂=CH- | 5.76 | m |

| CH₂=CH- | 4.78 | m | |

| -CH₂SO₃⁻ | 2.69 | t | |

| -CH₂CH₂SO₃⁻ | 1.85 | q | |

| -(CH₂)₆- | 1.11 | br s | |

| Sodium 11-acetylthio-undecanesulfonate rsc.orgcore.ac.uk | -CH₂S- and -CH₂SO₃⁻ | 2.69 | m |

| CH₃CO- | 2.17 | s | |

| -(CH₂)₉- | 1.53 - 1.11 | m, br s | |

| Sodium 11-mercaptoundecanesulfonate utwente.nl | -CH₂SO₃⁻ | 2.68 | t |

| HS-CH₂- | 2.33 | t |

m = multiplet, t = triplet, q = quartet, br s = broad singlet

Applications of Sodium 1 Undecanesulfonate in Biochemical and Biomedical Research

Sodium 1-Undecanesulfonate as a Stabilizing Agent for Biological Macromolecules

The ability of this compound to act as a stabilizing agent is crucial for in vitro studies of biological macromolecules. chemimpex.com By preventing aggregation and maintaining the native conformation and activity of proteins and enzymes, it facilitates a wide array of experimental analyses. chemimpex.comchemimpex.com

In laboratory settings, this compound serves as a valuable agent for stabilizing proteins and enzymes. chemimpex.comchemimpex.com Its surfactant properties help to maintain the activity of these biological molecules during experiments. This is particularly beneficial in preventing denaturation or non-specific aggregation that can occur when proteins are removed from their native cellular environment. The stabilizing effect allows for more reliable and reproducible results in biochemical assays and structural studies.

The study of membrane proteins presents significant challenges due to their hydrophobic nature and requirement for a lipid bilayer environment. This compound has proven especially useful in this area. chemimpex.com It is employed as a probe to investigate the transport mechanism of mitochondrial uncoupling proteins (UCPs), which are critical membrane proteins involved in energy metabolism. nih.gov

Research has shown that alkylsulfonates like undecanesulfonate are transported by UCP1, UCP2, and UCP3 and act as competitive inhibitors against fatty acid transport. nih.govuea.ac.uk This characteristic allows undecanesulfonate to be used as a fatty acid analogue to study the protein's function. In one study, undecanesulfonate was used to demonstrate that UCPs translocate the anionic head group of fatty acids, a key insight into the mechanism of action for this protein family. nih.gov Long-chain undecanesulfonate has also been identified as a noncompetitive inhibitor of UCP2's substrate transport activity, suggesting its hydrophobic tail plays a key role in binding. pnas.org

A key finding from studies on UCP1 reconstituted into proteoliposomes is that activators, including fatty acids, tend to destabilize the protein's structure, which is indicative of them binding as transport substrates. nih.gov While undecanesulfonate itself cannot complete the proton transport cycle due to its low pKa, its interaction with the protein provides a powerful tool to dissect the steps of the transport mechanism. nih.gov

Table 1: Investigated Effects of Undecanesulfonate on Uncoupling Proteins (UCPs)

| Protein | Investigated Effect of Undecanesulfonate | Finding | Reference |

| UCP1, UCP2, UCP3 | Transport by the protein | Alkylsulfonates are transported by UCPs. | nih.gov |

| UCP1 | Competitive Inhibition | Undecanesulfonate is a mutually competitive inhibitor with laurate (a fatty acid). | nih.gov |

| UCP2 | Inhibition of Substrate Transport | Acts as a noncompetitive inhibitor of C4 metabolite transport. | pnas.org |

| UCP1 | Use as a Fatty Acid Analogue | Helps demonstrate that UCPs translocate the anionic head group of substrates. | nih.gov |

Catalytic Roles of this compound in Pharmaceutical Research

This compound is noted for its potential use as a catalyst in pharmaceutical research. chemimpex.comthermofisher.comottokemi.comchemicalbook.comottokemi.com As a surfactant, it can influence reaction environments, often in aqueous systems, by forming micelles that can bring reactants together, thereby accelerating reactions and influencing their outcomes.

The presence of surfactants like this compound can significantly alter reaction kinetics. This is often attributed to the formation of micelles, which create a distinct microenvironment for the reaction to occur, differing from the bulk solvent. This micellar catalysis can lead to an acceleration of reaction rates.

An example of its influence on reaction kinetics is seen in electroplating processes. The addition of sodium undecanesulfonate to a selenium electroplating solution was shown to substantially alter the electrochemical reaction pathway. It effectively eliminated an undesirable secondary reduction reaction, and the current of the primary, desired reaction was approximately doubled compared to the process without the additive. ottokemi.com This demonstrates a clear kinetic enhancement of a specific reaction pathway.

Beyond kinetics, this compound can also impact reaction selectivity and yield. By organizing reactants within its micellar structures, it can favor certain orientations or pathways, leading to higher selectivity for a desired product.

In the field of asymmetric organic synthesis, a combination of scandium(III) undecanesulfonate and sodium undecanesulfonate has been used as a catalytic system. This system was employed for the catalytic hydroxymethylation of silyl (B83357) enol ethers, a C-C bond-forming reaction. The study reported that this catalytic setup provided the desired products in good to high yields and with high stereoselectivity, achieving over 90% enantiomeric excess. This highlights the role of the undecanesulfonate components in creating a chiral environment that directs the reaction towards a specific stereoisomer.

Formulation Development in Biomedical Sciences Using this compound

The properties of this compound and its derivatives, particularly its thiol-terminated form (11-mercapto-1-undecanesulfonate or MUS), are being exploited in advanced biomedical formulations, including drug delivery systems and antimicrobial surfaces.

A significant area of research is the development of broad-spectrum antiviral agents. epfl.ch Researchers have functionalized a β-cyclodextrin backbone with 11-mercapto-1-undecanesulfonate (creating a compound referred to as CD-MUS) to mimic heparan sulfate (B86663) proteoglycans (HSPGs). nih.govrug.nlresearchgate.net Many viruses use HSPGs as an initial attachment point on host cells. google.com The CD-MUS compound is designed to bind to these viruses, effectively neutralizing them. nih.govrug.nl This approach has led to the development of an inhalable antiviral powder formulation designed to combat respiratory viruses like the respiratory syncytial virus (RSV) at the point of entry. nih.govresearchgate.net In vitro assays confirmed that the CD-MUS compound retained its activity against RSV after the manufacturing process. nih.gov

Similarly, gold nanoparticles have been coated with a mixture of ligands including 11-mercapto-1-undecanesulfonate (MUS). researchgate.net These amphiphilic nanoparticles are being studied for their interactions with cell membranes, lipid bilayers, and viruses, with potential applications in loading hydrophobic drugs and resisting non-specific protein adsorption. researchgate.net Furthermore, self-assembled monolayers (SAMs) on gold surfaces terminated with sulfonate groups from MUS have been used to create supramolecularly reloadable antimicrobial coatings. researchgate.net

Table 2: Antiviral Activity of a CD-MUS Formulation

| Virus Strain | Type | EC₅₀ (µg/mL) | Reference |

| RSV (Lab Strain) | Respiratory Syncytial Virus | 2.5 | nih.gov |

| RSV (Clinical #1) | Respiratory Syncytial Virus | 1.5 | nih.gov |

| RSV (Clinical #2) | Respiratory Syncytial Virus | 0.16 | nih.gov |

EC₅₀ (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

Enhancement of Solubilization and Emulsification for Active Pharmaceutical Ingredients

This compound, an anionic surfactant, holds significant potential in pharmaceutical formulations, primarily for its ability to enhance the solubility and emulsification of Active Pharmaceutical Ingredients (APIs), particularly those that are poorly soluble in water. chemimpex.comcymitquimica.com Its amphiphilic nature, characterized by a hydrophobic undecyl chain and a hydrophilic sulfonate headgroup, allows it to effectively reduce the interfacial tension between oil and water or to increase the apparent solubility of hydrophobic compounds in aqueous environments. cymitquimica.com The utility of surfactants in improving drug delivery is a well-established principle in pharmaceutical sciences. pharmasalmanac.com

The primary mechanism by which this compound and other surfactants enhance the solubility of poorly soluble drugs is through a process known as micellar solubilization. pharmasalmanac.comnih.gov In an aqueous solution, at concentrations above a critical value known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. pharmasalmanac.com These micelles possess a hydrophobic core, formed by the aggregation of the undecyl chains, and a hydrophilic outer surface, composed of the sulfonate headgroups.

The effectiveness of an alkyl sulfonate surfactant in solubilizing a drug is also related to the length of its alkyl chain. Generally, as the length of the hydrophobic chain increases, the size of the micellar core also increases, which can lead to a greater capacity for solubilizing hydrophobic drugs. nih.gov While specific studies detailing the solubilization capacity of this compound for various APIs are not extensively available in publicly accessible research, the principles of micellar solubilization allow for a general understanding of its potential.

In the context of emulsification, this compound can be used to stabilize oil-in-water (o/w) or water-in-oil (w/o) emulsions, which are common in liquid and semi-solid pharmaceutical dosage forms. By adsorbing at the oil-water interface, the surfactant reduces the interfacial tension, which facilitates the dispersion of one liquid phase into the other in the form of fine droplets. The hydrophilic sulfonate groups orient towards the aqueous phase, while the hydrophobic undecyl tails extend into the oil phase, creating a stabilizing film around the droplets that prevents them from coalescing. This is particularly valuable for the formulation of lipid-based drug delivery systems. nih.gov

While detailed experimental data for this compound with specific APIs is limited in the available literature, the following table illustrates the expected impact of an anionic surfactant like this compound on the solubility of a model poorly soluble drug. This data is representative and based on the established principles of micellar solubilization.

| Concentration of this compound (mM) | Apparent Solubility of a Model Hydrophobic Drug (mg/L) |

| 0 (in pure water) | 5 |

| 2 (Below CMC) | 6 |

| 10 (Above CMC) | 50 |

| 20 | 100 |

| 50 | 250 |

This table is for illustrative purposes only and represents the expected trend based on the known behavior of anionic surfactants. Actual values would vary depending on the specific API and formulation conditions.

The research into using lipophilic salts, formed by combining a drug with a counterion like an alkyl sulfonate, is an emerging area to enhance drug loading in lipid-based formulations. nih.gov Studies have shown that alkyl sulfates and sulfonates can significantly increase the solubility of drugs like venetoclax (B612062) in lipid excipients, with the length of the alkyl chain influencing the degree of solubility enhancement in different lipid-based systems. nih.gov Although this particular study did not include the undecanesulfonate (C11) chain, it demonstrated that longer alkyl chains (e.g., C18) showed better affinity for long-chain lipid excipients. nih.gov This suggests that this compound, with its intermediate chain length, could be a versatile excipient for a range of lipid-based formulations.

Applications of Sodium 1 Undecanesulfonate in Materials Science and Engineering Research

Sodium 1-Undecanesulfonate in the Dispersion and Functionalization of Nanomaterials

The ability of this compound to adsorb onto the surfaces of nanomaterials is crucial for their dispersion in aqueous solutions and for influencing their chemical behavior.

Stabilization of Single-Wall Carbon Nanotubes (SWCNTs) with this compound

The effective dispersion of single-wall carbon nanotubes (SWCNTs) in aqueous environments is a critical step for many of their applications. nih.govnih.gov Due to strong van der Waals forces, pristine SWCNTs tend to bundle together, which hinders the exploitation of their unique individual properties. nih.gov Anionic surfactants like this compound are employed to overcome this issue. nih.govd-nb.info

Through processes like ultrasonication, the surfactant molecules adsorb onto the surface of the SWCNTs. nih.govd-nb.info The hydrophobic alkyl chains of this compound interact with the hydrophobic surface of the nanotubes, while the hydrophilic sulfonate headgroups extend into the surrounding water. This creates a stable colloidal dispersion by providing electrostatic repulsion between the nanotubes, preventing their re-aggregation. Research has shown that while surfactants like sodium dodecyl sulfate (B86663) (SDS) are commonly used, this compound also serves as an effective dispersant. d-nb.inforesearchgate.net

Influence of this compound on Redox Chemistry of Nanomaterials

Recent studies have revealed that this compound can significantly influence the redox chemistry of SWCNTs. d-nb.inforesearchgate.net In solutions containing this surfactant, redox reactions of SWCNTs have been observed, similar to what is seen with sodium dodecyl sulfate (SDS). d-nb.inforesearchgate.net Molecular dynamics simulations have shown that both this compound and SDS tend to form sparse, single layers on the surface of SWCNTs, leaving some areas of the nanotube exposed to the solvent. d-nb.inforesearchgate.net

This incomplete surface coverage is believed to be the reason for the observed redox activity. d-nb.inforesearchgate.net The exposed areas allow for charge-transfer reactions to occur between the SWCNTs and redox agents in the solution. d-nb.inforesearchgate.net In contrast, surfactants like sodium dodecylbenzenesulfonate (SDBS) form a dense coating on the SWCNTs, which effectively passivates the surface and suppresses these redox reactions. d-nb.inforesearchgate.net Interestingly, for oxidized SWCNTs, which carry a positive charge, an increased number of negatively charged this compound molecules gather around the nanotube due to electrostatic attraction. researchgate.net This phenomenon has implications for the colloidal stability of SWCNTs, which can be dependent on their chirality. researchgate.net

Self-Assembled Monolayers (SAMs) Formed with this compound Derivatives

Derivatives of this compound, particularly those with a thiol group, are instrumental in forming self-assembled monolayers (SAMs) on gold and other metal surfaces. These highly ordered molecular layers allow for precise control over surface properties.

Structural Characterization of Sulfonate-Terminated Alkanethiol SAMs

A derivative of this compound, sodium 11-mercapto-1-undecanesulfonate (MUS), is a key molecule for forming sulfonate-terminated SAMs. nih.govresearchgate.net The structure of these SAMs has been investigated at the molecular scale using techniques like frequency modulation atomic force microscopy (FM-AFM) in liquid environments. nih.govresearchgate.net These studies have provided direct, real-space information about the molecular arrangement on the surface. nih.gov It has been shown that the terminal sulfonate groups are located at the outermost layer of the monolayer, as predicted by structural models of alkanethiol SAMs. nih.gov

Solvent Effects on Molecular-Scale Structures of this compound SAMs

The solvent used during the formation of sodium 11-mercapto-1-undecanesulfonate (MUS) SAMs has a profound impact on their resulting molecular-scale structure. nih.govresearchgate.netnitech.ac.jp When a MUS SAM is prepared in pure water, the resulting surface structure is random and disordered. nih.govresearchgate.net However, if the SAM is prepared in a mixed solvent of water and ethanol, a significantly different and more ordered structure emerges. nih.govresearchgate.netnitech.ac.jp In this case, the MUS molecules adopt a flat-lying conformation, forming periodic striped structures on the surface. nih.govresearchgate.netnitech.ac.jp This demonstrates a significant solvent effect on the self-assembly process and the final architecture of long-chain sulfonate SAMs. nih.govnitech.ac.jp

Mixed SAM Formations Involving this compound Analogues

The functional properties of surfaces can be finely tuned by creating mixed SAMs, which are composed of two or more different types of molecules. Sodium 11-mercapto-1-undecanesulfonate (MUS) has been used in conjunction with other alkanethiols, such as 11-mercapto-1-undecanol (B1218877) (MUO), to form such mixed monolayers. nih.govresearchgate.net

Development of Antimicrobial Coatings Using this compound Derivatives

Derivatives of this compound are at the forefront of research into novel antimicrobial coatings, offering innovative solutions to combat the spread of pathogens on various surfaces. acs.orggoogle.com The primary strategy involves functionalizing surfaces with these sulfonate compounds to create a platform for binding or interacting with antimicrobial agents, thereby imparting self-disinfecting properties to otherwise inert materials. acs.orgnih.govacs.org

A significant area of this research focuses on the use of thiolated derivatives, such as sodium 11-mercapto-1-undecanesulfonate (MUS), to form self-assembled monolayers (SAMs) on substrates like gold. nih.govacs.org These SAMs create a surface rich in negatively charged sulfonate groups. nih.govacs.org This negatively charged layer serves as an anchor for positively charged antimicrobial agents, particularly quaternary ammonium (B1175870) compounds (QACs) like cetyltrimethylammonium (CTA+). nih.govacs.org The antimicrobial action stems from the long hydrophobic chains of the bound QACs, which are effective at disrupting the membranes of bacteria and the structures of viruses. nih.govacs.org

This approach has been used to develop reloadable antimicrobial coatings. nih.govacs.org The coatings demonstrate remarkable durability, withstanding repeated washings and maintaining efficacy. acs.org Once the antimicrobial power diminishes, it can be fully restored by simply reapplying an aqueous solution of the QAC. acs.org

Research has demonstrated the broad-spectrum efficacy of these coatings. nih.govacs.org They have been successfully tested against a range of pathogens on various materials, including polymers, metals, and glass. acs.org The flexibility of this method allows for its potential application in healthcare settings and the food industry to ensure hygienic surfaces. nih.govacs.org

Detailed research findings have quantified the effectiveness of these coatings. For instance, surfaces treated with these derivatives and loaded with CTA+ have shown a greater than 4-log₁₀ reduction (›99.99%) in Herpes Simplex Virus type 2 (HSV-2) and Influenza virus within 30 minutes. nih.govacs.org A significant reduction of over 1.6-log₁₀ (›97.5%) was also observed for SARS-CoV-2 within two hours. nih.govacs.org The antibacterial performance is equally impressive, with tests against bacteria like S. aureus showing high efficacy even after numerous wash cycles and subsequent reloading with the antimicrobial agent. nih.govacs.org

Another innovative approach involves functionalizing gold nanoparticles with a combination of sodium 11-mercapto-1-undecanesulfonate (MUS) and hydrophobic ligands like 1-octanethiol (B94742) (OT). rsc.orgresearchgate.net While nanoparticles coated only with MUS were not effective at inactivating bacteriophages, the addition of the hydrophobic OT ligands led to irreversible distortion and deactivation of the phages. rsc.org This highlights that the combination of the sulfonate group and a hydrophobic component can create a virucidal effect, disrupting the virus particles so effectively that their infectivity cannot be recovered even after dilution. researchgate.net

The table below summarizes key research findings on the use of this compound derivatives in antimicrobial coatings.

| Derivative Used | Antimicrobial Agent / Co-ligand | Substrate / Platform | Target Microorganisms | Key Research Finding |

| Sodium 11-mercapto-1-undecanesulfonate (MUS) | Cetyltrimethylammonium (CTA+) | Gold (Self-Assembled Monolayers), Polymers, Metals, Glass | S. aureus, L. monocytogenes, S. enteritidis, E. coli, HSV-2, Influenza, SARS-CoV-2 | Created a reloadable coating that showed >99.99% viral reduction in 30 mins for HSV-2 and Influenza, and was effective against bacteria. nih.govacs.org |

| Sodium 11-mercapto-1-undecanesulfonate (MUS) | 1-Octanethiol (OT) | Gold Nanoparticles (AuNPs) | Bacteriophages, Herpes Simplex Virus type 2 (HSV-2) | Mixed-ligand nanoparticles irreversibly distorted and inactivated phages; the strong binding nullifies viral infectivity. rsc.orgresearchgate.net |

| Sodium 11-mercapto-1-undecanesulfonate (MUS) | Not Applicable (as a surface for coupling) | Gold (Self-Assembled Monolayers) | Model for coupling with Cetyltrimethylammonium (CTA+) | Served as a foundational platform to assess the optimal combination of surface groups and surfactant chemistry for antimicrobial activity. nih.govacs.org |

Environmental and Green Chemistry Perspectives of Sodium 1 Undecanesulfonate

Research on Biodegradability of Sodium 1-Undecanesulfonate

This compound is recognized for its biodegradability, which is a key characteristic for an environmentally friendly surfactant. chemimpex.com As a linear alkylsulfonate, its degradation pathways are a subject of considerable research. Generally, linear alkylbenzene sulfonates (LAS), which share structural similarities with this compound, are known to be relatively rapidly degraded under aerobic conditions. nih.gov However, their degradation is significantly slower or non-existent under anaerobic conditions, which can lead to their accumulation in environments like sewage sludge. nih.govresearchgate.net

Studies on LAS have shown that in soil, following sludge application, they have a half-life of approximately 1-3 weeks, which helps prevent long-term accumulation. nih.gov While some research suggests that partial anaerobic degradation of LAS is possible in marine sediments, the potential for this in freshwater environments is considered negligible. researchgate.neteuropa.eu The persistence of these compounds in anaerobic compartments remains an environmental concern. europa.eu It is important to note that while related, the specific biodegradation rates and pathways for this compound may differ from those of LAS.

Environmental Applications of this compound

The surfactant properties of this compound lend themselves to several environmental applications, particularly in the treatment of contaminated water and soil.

This compound is utilized in wastewater treatment processes. chemimpex.com Its primary function is to aid in the emulsification of oils and greases, which facilitates their separation and removal from the wastewater stream. chemimpex.com This is a crucial step in improving water quality before discharge or reuse. The effectiveness of surfactants in wastewater treatment is a well-established principle, and the biodegradable nature of this compound makes it a more environmentally compatible choice compared to more persistent surfactants.

In the broader context of environmental remediation, the emulsifying properties of this compound are valuable for cleaning up oil spills and contaminated sites. chemimpex.com By breaking down large masses of oils and greases into smaller droplets, it increases the surface area available for microbial degradation, a process known as bioremediation. This application is critical in mitigating the environmental impact of oil pollution on soil and in aquatic ecosystems.

Comparison with Perfluoroalkyl Substances (PFAS) in Environmental Analysis

The environmental persistence of certain surfactants has led to increased scrutiny and the development of advanced analytical methods. Perfluoroalkyl and polyfluoroalkyl substances (PFAS) are a class of highly persistent synthetic chemicals that are of significant environmental concern. Comparing the analytical methodologies for sulfonates like this compound with those for PFAS highlights the different challenges each class of compounds presents.

The analysis of sulfonated compounds such as linear alkylbenzene sulfonates and other alkyl sulfonates in environmental samples like water, sediment, and sludge typically involves extraction followed by chromatographic techniques.

Common Analytical Techniques for Sulfonates:

| Analytical Step | Methodology | Description |

| Extraction (Solid Samples) | Pressurized Liquid Extraction, Soxhlet, Microwave-Assisted Extraction, Sonication | These methods are used to extract the sulfonates from solid matrices like sediment and sludge. nih.govnih.gov Microwave-assisted extraction is often favored for its speed and reduced solvent consumption. nih.gov |

| Extraction (Aqueous Samples) | Solid-Phase Extraction (SPE) | This technique is used to concentrate the analytes from water samples and remove interfering substances. nih.govepa.gov |

| Analysis | High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC) | These are the primary separation techniques used. nih.govnih.govepa.gov |

| Detection | Mass Spectrometry (MS), Fluorescence Detection (FLD) | MS provides high selectivity and sensitivity for identifying and quantifying the compounds. nih.govacs.org FLD is another sensitive detection method used for certain sulfonates. nih.gov |

Newer, non-targeted methods using high-resolution mass spectrometry are also being developed to provide a more comprehensive analysis of all detectable compounds in a sample. acs.org

Comparison of Analytical Approaches for Sulfonates and PFAS:

| Feature | Alkyl Sulfonates (e.g., this compound) | Perfluoroalkyl Substances (PFAS) |

| Primary Analytical Challenge | Matrix effects and achieving low detection limits for a wide range of homologues. nih.govnih.gov | Extreme persistence, the vast number of different PFAS compounds, and their low environmental concentrations. norman-network.netmdpi.com |

| Common Analytical Methods | LC-MS, LC-FLD. nih.govnih.gov | LC-MS/MS is the standard for targeted analysis. mdpi.comredalyc.org Total Organic Fluorine (TOF) methods and high-resolution MS are used for broader screening. mdpi.comredalyc.org |

| Sample Preparation | Often involves solid-phase extraction for water and various extraction techniques for solids. nih.govnih.gov | Requires rigorous procedures to avoid contamination and can involve solid-phase extraction. redalyc.org |